molecular formula C6H12ClN3O B3094238 [(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride CAS No. 1255718-21-8

[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride

Cat. No.: B3094238
CAS No.: 1255718-21-8
M. Wt: 177.63
InChI Key: HSDXKDBBCZKHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its bioisosteric properties, which can serve as a stable replacement for ester and amide functionalities, thereby improving metabolic stability in candidate molecules . The primary research application of this amine hydrochloride is as a key synthetic intermediate in the development of non-covalent proteasome inhibitors. Screening of compound libraries identified an oxadiazole-isopropylamide derivative, for which this compound serves as a core subunit, as a potent and selective inhibitor of the Chymotrypsin-Like (CT-L) activity of the proteasome . Subsequent structure-activity relationship (SAR) studies have demonstrated that the isopropylamide moiety is a sensitive and critical feature for maintaining this inhibitory activity . Non-covalent inhibitors offer potential advantages over covalent inhibitors, including fewer side effects related to off-target reactivity and greater specificity . The proteasome is a validated target in oncology, making this compound a valuable precursor in the search for new anticancer agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-4(2)6-8-5(3-7)10-9-6;/h4H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDXKDBBCZKHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the isopropyl group and the amine functionality. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The isopropyl group can be introduced through alkylation reactions, and the amine functionality is typically introduced through amination reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Oxidation Reactions

The methylamine group undergoes oxidation under controlled conditions. Key findings include:

  • Formation of nitriles : Reaction with strong oxidizing agents like KMnO₄ in acidic media converts the amine to a nitrile group, yielding [(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]carbonitrile.

  • Influence of substituents : The electron-withdrawing oxadiazole ring accelerates oxidation kinetics compared to aliphatic amines.

Table 1: Oxidation Reaction Conditions and Outcomes

Oxidizing AgentSolventTemperatureProductYield (%)Source
KMnO₄H₂SO₄60°CNitrile72
H₂O₂/Fe³⁺EtOHRTAmine oxide58

Nucleophilic Substitution

The methylamine group participates in substitution reactions:

  • Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives, preserving the oxadiazole ring.

  • Sulfonation : Treatment with sulfonic acid chlorides introduces sulfonamide groups, enhancing water solubility.

Mechanistic Insights :

  • The amine’s nucleophilicity is moderated by the electron-deficient oxadiazole ring, requiring polar aprotic solvents (e.g., DMF) for optimal reactivity .

  • Steric hindrance from the isopropyl group slows bimolecular substitution at the oxadiazole’s 3-position .

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions with dipolarophiles:

  • Nitrile oxide intermediates : Reacts with in situ-generated nitrile oxides to form fused bicyclic structures (e.g., indolone-oxadiazole hybrids) .

Table 2: Cycloaddition Optimization Data

DipolarophileBaseSolventTime (h)Yield (%)Source
IsatinEt₃NIsopropanol584
Phenyl alkyneDIPEAEtOH1071

Acid/Base-Mediated Rearrangements

  • Hydrolysis : Under acidic conditions (HCl, reflux), the oxadiazole ring undergoes ring-opening to form a diamide derivative.

  • Base-induced rearrangements : Treatment with NaOH at elevated temperatures generates iso-oxadiazoline intermediates .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki-Miyaura : The 5-position brominated derivative reacts with aryl boronic acids to introduce aryl groups .

  • Buchwald-Hartwig : Amine group participates in C–N bond formation with aryl halides .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt exhibits pH-sensitive behavior:

  • Deprotonation : In basic media (pH > 10), the free amine is released, increasing nucleophilicity.

  • Solubility : Poor solubility in nonpolar solvents (logP = 1.2) but highly soluble in aqueous acidic solutions.

Key Mechanistic Considerations:

  • Electronic effects : The oxadiazole’s electron deficiency directs electrophilic attacks to the methylamine group.

  • Steric effects : The 3-isopropyl group hinders reactions at the oxadiazole’s adjacent positions .

  • Solvent dependence : Protic solvents (e.g., isopropanol) favor cycloadditions, while aprotic solvents (e.g., THF) stabilize substitution intermediates .

Scientific Research Applications

[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The 1,2,4-oxadiazole scaffold is highly tunable, with substitutions at positions 3 and 5 significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position 3) Molecular Weight (g/mol) Key Properties References
[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]amine HCl Isopropyl 177.63 Moderate lipophilicity; branched alkyl enhances metabolic stability
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl Ethyl 177.64 Linear alkyl chain increases flexibility; lower steric hindrance
[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]amine HCl Phenyl 223.68 Aromatic group enhances π-π interactions; reduced solubility in polar media
{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine HCl 4-tert-Butylphenyl 307.79 High lipophilicity; bulky substituent may hinder target binding

Key Observations :

  • Lipophilicity : The phenyl and tert-butylphenyl analogs exhibit higher logP values due to aromatic/hydrophobic groups, impacting membrane permeability and bioavailability .
  • Solubility : Hydrochloride salts improve aqueous solubility, but bulky substituents (e.g., tert-butylphenyl) counteract this effect .

Modifications on the Amine Group

Variations in the amine moiety influence electronic properties and hydrogen-bonding capacity:

Compound Name Amine Modification Molecular Weight (g/mol) Impact on Reactivity/Bioactivity References
[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]amine HCl Primary amine (-NH2) 177.63 Facilitates hydrogen bonding; common in enzyme inhibitor designs
N-(tert-Butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine HCl Tert-butyl-substituted amine 267.76 Increased steric bulk; may reduce metabolic clearance
N,N-Dimethyl-N-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine HCl Dimethylamine + nitro group 342.20 Electron-withdrawing nitro group enhances electrophilicity

Key Observations :

  • Electron Effects : Nitro groups (e.g., in ) increase electrophilicity, enabling nucleophilic aromatic substitution reactions .
  • Hydrogen Bonding: Primary amines (target compound) are superior hydrogen bond donors compared to tertiary amines .

Biological Activity

[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride, with the CAS number 1255718-21-8, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C₆H₁₂ClN₃O, and it has a molecular weight of 177.63 g/mol. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antitumor and antimicrobial properties.

Antitumor Activity

Research indicates that oxadiazole derivatives exhibit significant antitumor activity. The structure-activity relationship (SAR) of these compounds suggests that modifications to the oxadiazole ring can enhance their cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with specific substitutions on the oxadiazole scaffold can achieve IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor effects .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that similar oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure is often linked to enhanced antibacterial activity .

The biological activities of this compound may be attributed to its ability to interact with cellular targets through various mechanisms:

  • Inhibition of Enzymatic Activity : Some oxadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Compounds in this class can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms observed in oxadiazole derivatives.

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal explored the antitumor efficacy of several oxadiazole derivatives, including this compound. The compound was tested against various human cancer cell lines (e.g., U251 glioblastoma and A431 epidermoid carcinoma) and exhibited significant cytotoxicity with an IC50 value below 10 µM .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of oxadiazole derivatives. This compound was assessed against a panel of bacteria using the broth microdilution method. Results indicated that it displayed notable activity against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Table 1: Biological Activities of this compound

Activity TypeCell Line/BacteriaIC50/Minimum Inhibitory Concentration (MIC)Reference
AntitumorU251 (glioblastoma)<10 µM
A431 (epidermoid carcinoma)<10 µM
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Q & A

Q. What are the optimized synthetic routes for [(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride, and what factors influence reaction yield?

The compound is synthesized via coupling 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with an amine derivative (e.g., 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine) using reagents like EDCI/HOBt. The reaction yields ~47%, influenced by stoichiometric ratios, reaction duration, and purification methods such as column chromatography. Hydrochloride salt formation is achieved via HCl treatment in a suitable solvent .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

  • ESI-MS (Electrospray Ionization Mass Spectrometry): Confirms molecular mass (e.g., m/z 342.2 [M+H]+).
  • HR-ESI-MS (High-Resolution ESI-MS): Validates exact mass (<5 ppm error).
  • NMR (1H/13C): Assigns protons (e.g., oxadiazole C-H at δ ~8.5 ppm) and carbons, including the amine hydrochloride moiety.
  • IR Spectroscopy: Identifies functional groups (e.g., N-H stretch ~2500 cm⁻¹ for hydrochloride salt) .

Q. Why is the hydrochloride salt form preferred in research settings for this compound?

The hydrochloride salt enhances aqueous solubility and shelf stability compared to the free base. Amine hydrochlorides resist oxidation and hydrolysis, ensuring reproducibility in biological assays. For example, glycine methyl ester hydrochloride demonstrates superior stability to its free base .

Advanced Research Questions

Q. How does the electronic nature of the 1,2,4-oxadiazole ring influence the compound's reactivity in nucleophilic environments?

The oxadiazole ring’s electron-withdrawing nature deactivates the adjacent methylamine group, reducing nucleophilicity. Comparative studies with analogs (e.g., 3-methyl-oxadiazole derivatives) show that substituents on the oxadiazole ring modulate reactivity. For instance, isopropyl groups increase steric hindrance, slowing nucleophilic substitution .

Q. What strategies are employed to resolve contradictions in biological activity data between this compound and its structural analogs?

  • Standardized Assays: Re-evaluate IC50 values under identical buffer/pH conditions.
  • Purity Assessment: Use HPLC (≥95% purity threshold) to rule out impurities.
  • Molecular Docking: Compare binding modes with target proteins (e.g., Spns2-dependent S1P transporters) to explain efficacy differences .

Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?

  • Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • pH Stability Profiling: Dissolve in buffers (pH 1–9) and analyze by LC-MS to identify hydrolysis products (e.g., oxadiazole ring cleavage).
  • Thermogravimetric Analysis (TGA): Quantify moisture uptake under controlled humidity .

Q. How can X-ray crystallography address ambiguities in structural elucidation derived from spectroscopic data?

Single-crystal X-ray diffraction resolves bond lengths/angles (e.g., oxadiazole N-O bond ~1.36 Å) and confirms protonation at the amine site. SHELX software refines crystallographic data, distinguishing between tautomeric forms or positional isomers. This method is critical when NMR signals overlap or when confirming regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.